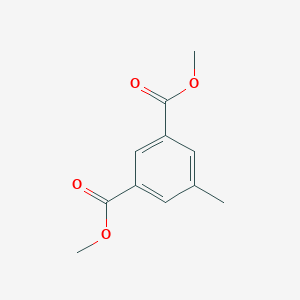

Dimethyl 5-methylisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLNVWOJNQXRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl 5-methylisophthalate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Dimethyl 5-Methylisophthalate

This guide provides a comprehensive technical overview of Dimethyl 5-methylisophthalate, tailored for researchers, chemists, and professionals in material science and drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, emphasizing the causal relationships that govern its chemical behavior.

Core Chemical Identity and Properties

Dimethyl 5-methylisophthalate is an aromatic diester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 5, dictates its physical properties and chemical reactivity.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate | N/A |

| CAS Number | 17649-58-0 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [1][3] |

| SMILES | O=C(OC)C1=CC(C)=CC(C(OC)=O)=C1 | [1] |

| InChI Key | DWLNVWOJNQXRLG-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical state and solubility parameters are fundamental for designing experimental conditions, including reaction solvent selection and purification methods.

| Property | Value | Notes |

| Appearance | Solid | Inferred from storage recommendations. |

| Purity | Typically available at ≥95% - 98% | [2][3] |

| Storage | Sealed in a dry environment at room temperature | [1] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane; low solubility in water. | Based on the properties of similar aromatic esters.[4][5] |

Synthesis and Mechanistic Insights

The preparation of high-purity Dimethyl 5-methylisophthalate is a multi-step process that leverages the principles of selective oxidation and classical esterification. A common and effective route begins with 1,3,5-trimethylbenzene (mesitylene).

Synthetic Pathway Overview

The synthesis capitalizes on the differential reactivity of the methyl groups on the mesitylene ring. By controlling the reaction conditions, two of the three methyl groups are oxidized to carboxylic acids. The resulting mixture of acids is then esterified to facilitate purification, as the boiling points of the corresponding methyl esters are sufficiently different for separation by distillation.

Caption: Synthesis workflow from 1,3,5-Mesitylene to Dimethyl 5-methylisophthalate.

Detailed Synthesis Protocol

This protocol is adapted from established industrial methods for producing 5-methylisophthalic acid, for which Dimethyl 5-methylisophthalate is a key purified intermediate.[6]

Objective: To synthesize and isolate Dimethyl 5-methylisophthalate.

Pillar of Trustworthiness: This protocol incorporates a purification-by-derivatization step. The conversion of the acid mixture to esters allows for efficient separation via distillation, a highly reliable and scalable purification technique. The purity of the final product can be readily validated by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Step 1: Controlled Oxidation of Mesitylene

-

Charge a reaction vessel with 1,3,5-mesitylene, glacial acetic acid (as solvent), and a catalyst system (e.g., cobalt acetate and manganese acetate).[6]

-

Causality: The acetic acid provides a polar medium for the reaction, while the Co/Mn catalyst system is highly effective at facilitating the oxidation of alkyl side chains on an aromatic ring.

-

Heat the mixture to reflux and introduce an oxidant (e.g., compressed air or oxygen) to initiate the oxidation of the methyl groups.

-

Monitor the reaction progress to maximize the yield of 5-methylisophthalic acid within the resulting organic acid mixture.

-

-

Step 2: Esterification

-

After cooling, remove the acetic acid solvent under reduced pressure.

-

Add methanol to the crude organic acid mixture along with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux to drive the Fischer esterification reaction, converting the carboxylic acids to their corresponding methyl esters.[6]

-

Causality: Esterification converts the high-boiling, polar carboxylic acids into more volatile, less polar esters, which are ideal for purification by distillation.

-

-

Step 3: Purification by Distillation

-

Perform fractional distillation on the resulting esterified product mixture.[6]

-

Collect the fraction corresponding to the boiling point of Dimethyl 5-methylisophthalate. The other components, such as dimethyl 3,5-dimethylbenzoate and trimethyl 1,3,5-benzenetricarboxylate, will have different boiling points, allowing for separation.

-

-

Step 4: Quality Control

-

Analyze the collected fraction using GC-MS to confirm purity.

-

Acquire ¹H and ¹³C NMR spectra to verify the chemical structure.

-

Chemical Reactivity and Applications

The utility of Dimethyl 5-methylisophthalate stems from the reactivity of its ester functional groups and its potential as a monomer precursor.

Core Reactivity

-

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding dicarboxylic acid (5-methylisophthalic acid) under acidic or basic conditions. Alkaline hydrolysis followed by acidification is a common method to produce the high-purity acid from the purified ester.[6]

-

Transesterification: This compound can undergo transesterification with other alcohols, particularly diols (e.g., ethylene glycol, butanediol), in the presence of a suitable catalyst. This reaction is the foundation of its use in polyester synthesis.

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The existing substituents direct incoming electrophiles: the methyl group is weakly activating and ortho, para-directing, while the two ester groups are deactivating and meta-directing. This complex directing effect makes substitution challenging but allows for the synthesis of specifically functionalized derivatives.

Primary Applications

-

Intermediate for Specialty Polymers: The most significant application is as a purifiable intermediate for the production of 5-methylisophthalic acid. This acid is then used as a comonomer in the synthesis of specialty polyesters, such as poly(ethylene terephthalate-co-isophthalate). Incorporating the isophthalate moiety disrupts the polymer chain regularity, lowering the melting point and crystallinity, which can improve processability and clarity.

-

Building Block in Drug Discovery: In drug development, the substituted benzene ring serves as a rigid scaffold. Researchers can use Dimethyl 5-methylisophthalate as a starting material to synthesize a library of compounds. For example, the ester groups can be converted to amides, or the aromatic ring can be further functionalized to explore structure-activity relationships (SAR) for a given biological target. Its derivative, Dimethyl 5-aminoisophthalate, is noted as a raw material for drug intermediates.[4]

Spectroscopic and Analytical Characterization

For a research audience, unambiguous structural confirmation is paramount. The following are the expected spectral characteristics for Dimethyl 5-methylisophthalate.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.5-8.5 ppm). Two protons will be equivalent, resulting in one signal with an integration of 2H, and two other unique protons. Methyl Ester Protons (-OCH₃): A sharp singlet at ~3.9 ppm with an integration of 6H, as both ester groups are chemically equivalent. Ring Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm with an integration of 3H. |

| ¹³C NMR | Carbonyl Carbons (C=O): Signal around ~166 ppm. Aromatic Carbons (C-Ar): Multiple signals between ~128-138 ppm. Methyl Ester Carbon (-OCH₃): Signal around ~52 ppm. Ring Methyl Carbon (-CH₃): Signal around ~21 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): Strong absorption band in the 1100-1300 cm⁻¹ region. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight, 208.21. Key Fragments: Common fragmentation patterns for methyl esters include the loss of a methoxy radical (•OCH₃, M-31) or a methoxycarbonyl group (•COOCH₃, M-59). |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Dimethyl 5-methylisophthalate is not detailed in the search results, standard laboratory precautions for handling fine organic chemicals should be strictly followed. Safety protocols for related compounds provide a useful reference.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid generating dust. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1][7]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[7][8][9]

References

- 1. 17649-58-0|Dimethyl 5-methylisophthalate|BLD Pharm [bldpharm.com]

- 2. Dimethyl 5-methylisophthalate | CAS#:17649-58-0 | Chemsrc [chemsrc.com]

- 3. Dimethyl 5-methylisophthalate | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 6. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. atamankimya.com [atamankimya.com]

- 9. manavchem.com [manavchem.com]

Dimethyl 5-methylisophthalate molecular weight and formula

This guide provides an in-depth look at the core physicochemical properties of Dimethyl 5-methylisophthalate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of Dimethyl 5-methylisophthalate are summarized below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.

| Property | Value |

| Molecular Formula | C11H12O4[1][2][3] |

| Molecular Weight | 208.211 g/mol [1] |

| Exact Mass | 208.073563 u[1] |

| CAS Number | 17649-58-0[1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, while not explicitly detailed in the provided search results, generally follow standard analytical chemistry techniques.

Molecular Formula Determination: The molecular formula is typically determined using a combination of elemental analysis and mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of each element (carbon, hydrogen, oxygen). High-resolution mass spectrometry can then be used to determine the exact molecular weight, which allows for the confirmation of the molecular formula.

Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. This allows for a very precise determination of the molecular weight.

Logical Relationships

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its molecular weight.

References

In-Depth Technical Guide: Dimethyl 5-methylisophthalate (CAS 17649-58-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of Dimethyl 5-methylisophthalate (CAS 17649-58-0). Additionally, it explores potential, though not yet experimentally confirmed, biological activities and signaling pathways based on the behavior of structurally related molecules, offering a roadmap for future research.

Core Properties and Structure

Dimethyl 5-methylisophthalate is an aromatic diester with the molecular formula C₁₁H₁₂O₄.[1] It is a key intermediate in the synthesis of various polymers and resins.[1]

Chemical Structure

The structure of Dimethyl 5-methylisophthalate consists of a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 5.

References

Physical properties of Dimethyl 5-methylisophthalate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Dimethyl 5-methylisophthalate (CAS No. 17649-58-0), a chemical intermediate of interest in various fields of research and development. Due to the limited availability of experimentally determined data in public databases, this guide consolidates predicted values and data from patent literature.

Core Physical Properties

The physical state of a compound is dictated by its melting and boiling points. While experimentally determined data for Dimethyl 5-methylisophthalate is scarce, a combination of predicted and experimental data under reduced pressure provides valuable insight.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of Dimethyl 5-methylisophthalate. For comparative purposes, the experimental data for the closely related compound, Dimethyl isophthalate, is also included.

| Physical Property | Dimethyl 5-methylisophthalate | Dimethyl Isophthalate | Data Source |

| Melting Point | Data not available | 67.5 °C | Experimental |

| Boiling Point | 301.2 ± 22.0 °C (Predicted at 760 mmHg) | 282 °C | Experimental |

| 242 °C (at 40 mmHg) | Experimental (Patent Literature)[1] | ||

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | 1.194 g/cm³ at 20 °C | Predicted / Experimental |

| Flash Point | 147.4 ± 20.7 °C (Predicted) | 138 °C (Closed cup) | Predicted / Experimental |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | Predicted |

Note: Predicted values are computationally derived and should be used as an estimation. Experimental validation is recommended.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are generalized experimental protocols for these measurements.

Melting Point Determination (Capillary Method)

This method relies on a melting point apparatus, which consists of a heated block with a sample holder and a viewing scope.

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

The boiling point is typically determined by simple distillation.

Procedure:

-

Apparatus Setup: A distillation flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask. The flask is connected to a condenser.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser. This stable temperature reading is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the determination is not performed at standard atmospheric pressure (760 mmHg), a correction may be applied.

Logical Relationship of Physical State

The physical state of Dimethyl 5-methylisophthalate is dependent on the temperature. The following diagram illustrates this relationship based on the available data.

Caption: State transitions of Dimethyl 5-methylisophthalate.

References

Spectroscopic Profile of Dimethyl 5-methylisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of Dimethyl 5-methylisophthalate (CAS No. 17649-58-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a visualization of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Dimethyl 5-methylisophthalate.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Singlet | 1H | Aromatic H (Position 2) |

| ~7.9 - 8.1 | Singlet | 2H | Aromatic H (Positions 4, 6) |

| ~3.9 | Singlet | 6H | Ester methyl (-COOCH₃) |

| ~2.4 | Singlet | 3H | Aromatic methyl (-CH₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~166 | Quaternary | Ester carbonyl (C=O) |

| ~139 | Quaternary | Aromatic C (Position 5) |

| ~134 | Tertiary | Aromatic C (Position 2) |

| ~131 | Quaternary | Aromatic C (Positions 1, 3) |

| ~129 | Tertiary | Aromatic C (Positions 4, 6) |

| ~52 | Primary | Ester methyl (-OCH₃) |

| ~21 | Primary | Aromatic methyl (-CH₃) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 2990 | Medium | Aliphatic C-H stretch (methyl) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C bending |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Dimethyl 5-methylisophthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Dimethyl 5-methylisophthalate for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Thin Solid Film Method): [1]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of Dimethyl 5-methylisophthalate in a volatile solvent such as dichloromethane or acetone.[1]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]

-

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[1]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of utilizing spectroscopic data to confirm the structure of Dimethyl 5-methylisophthalate.

Caption: Spectroscopic data analysis workflow.

References

Solubility Profile of Dimethyl 5-methylisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 5-methylisophthalate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on the chemical properties of aromatic esters and presents a detailed experimental protocol for determining precise solubility values.

Introduction to Dimethyl 5-methylisophthalate

Dimethyl 5-methylisophthalate is an aromatic dicarboxylic acid ester. Its structure, featuring a benzene ring with two methyl ester groups and a methyl group, suggests it is a relatively nonpolar molecule. This structural characteristic is the primary determinant of its solubility behavior in various solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, polymer chemistry, and materials science, particularly for processes such as reaction optimization, purification through recrystallization, and formulation development.

Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds, including aromatic esters. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The similar aromatic nature of the solvent and solute facilitates strong intermolecular interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polarity of the ketone carbonyl group allows for effective solvation of the ester functional groups. |

| Esters | Ethyl Acetate | Moderate to High | The similar ester functional groups in both the solvent and solute promote miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones and esters but can still solvate Dimethyl 5-methylisophthalate to a significant extent. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group in alcohols makes them less ideal solvents for nonpolar compounds, though some solubility is expected. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low | The significant difference in polarity between the aromatic ester and aliphatic hydrocarbons limits solubility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The highly polar and hydrogen-bonding nature of these solvents makes them poor solvents for nonpolar organic molecules. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of Dimethyl 5-methylisophthalate in various solvents at a controlled temperature.

Materials:

-

Dimethyl 5-methylisophthalate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Dimethyl 5-methylisophthalate to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method (HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of Dimethyl 5-methylisophthalate.

-

Prepare a calibration curve using standard solutions of known concentrations of Dimethyl 5-methylisophthalate.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

Synonyms for Dimethyl 5-methylisophthalate

An In-depth Technical Guide to the Synonyms and Chemical Identifiers of Dimethyl 5-methylisophthalate

For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms and key identifiers for Dimethyl 5-methylisophthalate, a significant compound in various chemical syntheses.

Chemical Identity and Synonyms

Dimethyl 5-methylisophthalate is an organic compound with the CAS number 17649-58-0.[1][2] It is structurally defined as the dimethyl ester of 5-methylisophthalic acid. A variety of synonyms are used in literature and commercial listings to refer to this chemical.

Below is a summary of its primary identifiers and synonyms to aid in accurate identification and literature searches.

| Identifier Type | Identifier |

| Systematic Name | 1,3-Benzenedicarboxylic acid, 5-methyl-, dimethyl ester[1] |

| IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate |

| CAS Number | 17649-58-0[1][2] |

| Molecular Formula | C11H12O4[1][2] |

| Molecular Weight | 208.21 g/mol [1][2] |

| Synonym | 3-(Methoxycarbonyl)-5-Methylbenzoic Acid[1] |

| Synonym | 5-METHYLBENZENE-1,3-DICARBOXYLIC ACID METHYL ESTER[1] |

| Synonym | 5-Methylisopathalic acid dimethylester[1] |

| Synonym | 5-Methylisophthalsaeure-dimethylester[1] |

Logical Relationship of Nomenclature

The relationship between the common name and its systematic IUPAC name can be visualized to clarify the chemical structure's naming convention.

Caption: Derivation of the common name from its core chemical structure and functional groups.

References

A Comprehensive Technical Guide to the Discovery and History of Isophthalate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalate derivatives, isomers of phthalic acid, have a rich history rooted in the foundational principles of organic chemistry. Initially explored in the 19th century, their unique structural properties have led to their indispensable role in modern polymer science and their emerging potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and applications of isophthalate derivatives. It includes detailed experimental protocols for key synthetic methodologies, quantitative data on the properties of isophthalate-based materials, and visualizations of synthetic workflows and application relationships.

Discovery and Historical Milestones

The story of isophthalate derivatives is intrinsically linked to the broader history of benzenedicarboxylic acids.

-

1836: The Dawn of Phthalic Acids French chemist Auguste Laurent first obtained phthalic acid through the oxidation of naphthalene tetrachloride.[1][2][3][4][5][6] Believing it to be a derivative of naphthalene, he named it "naphthalenic acid".[1][2][3][4][5]

-

Mid-19th Century: Isomerism and Nomenclature The Swiss chemist Jean Charles Galissard de Marignac later determined the correct formula for phthalic acid, prompting Laurent to rename it.[1][2][3] The concept of isomerism, championed by chemists like Friedrich Wöhler, was crucial in understanding that different spatial arrangements of the same atoms could result in compounds with distinct properties. This led to the identification and naming of the three isomers of benzenedicarboxylic acid: ortho-phthalic acid, meta-isophthalic acid, and para-terephthalic acid.

-

Late 19th and Early 20th Century: Early Synthesis and Industrial Production Early manufacturing methods in the nineteenth century involved the oxidation of naphthalene tetrachloride with nitric acid or, more effectively, with fuming sulfuric acid using mercury or mercury(II) sulfate as a catalyst.[1][3][4][5] The development of the liquid-phase oxidation of m-xylene marked a significant step towards large-scale industrial production of isophthalic acid.[7][8][9] A notable advancement was a non-catalytic oxidation process developed in the mid-20th century that was well-suited for commercial production.[10]

Synthesis of Isophthalate Derivatives

The synthesis of isophthalic acid and its derivatives has evolved from laboratory-scale curiosities to billion-kilogram-per-year industrial processes.[7]

Industrial Production of Isophthalic Acid

The primary industrial method for producing isophthalic acid is the liquid-phase oxidation of meta-xylene.[7][8][9]

-

Process: This process typically employs a cobalt-manganese catalyst in an acetic acid solvent.[7][9] Molecular oxygen is used as the oxidant.

-

Significance: This method is highly efficient and allows for the large-scale production necessary to meet the global demand for isophthalate-based polymers.

Laboratory Synthesis of Isophthalic Acid

In a laboratory setting, isophthalic acid can be prepared using stronger oxidizing agents.

-

Oxidant: Chromic acid is a common oxidant used for this purpose.[7]

-

Alternative Routes: It can also be synthesized by the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[7]

Key Experimental Protocols

The following are detailed methodologies for the synthesis of common isophthalate derivatives.

Synthesis of Dimethyl Isophthalate-5-sulfonate

This derivative is crucial for producing specialty polyesters.

Protocol:

-

Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid. This reaction is carried out in three temperature zones with different catalysts:

-

150-159 °C with cadmium sulfate as the catalyst.

-

160-169 °C with SiO2 as the catalyst.

-

170-181 °C with mercuric sulfate as the catalyst.

-

-

Esterification: The resulting sulfonated isophthalic acid is then esterified.

-

Neutralization and Workup: The reaction mixture is neutralized, and the final product, dimethyl isophthalate-5-sodium sulfonate, is isolated through aftertreatment.

Synthesis of 5-Substituted Isophthalic Acid Derivatives

These derivatives are of interest for applications such as non-polymeric coatings for nanoparticles.

Protocol for Hydrolysis of 5-Substituted Isophthalate Esters:

-

The ester product is hydrolyzed by heating in an ethanol solution with a slight excess (approximately 2.2 equivalents) of NaOH. This produces the disodium salt of the corresponding acid, which is isolated as a hygroscopic white crystalline compound.[10]

-

The salt is then converted to the corresponding acid by acidification of its aqueous solution with sodium hydrosulfate.[10]

-

This is followed by water evaporation and extraction with methyl tert-butyl ether (MTBE).[10]

-

The acid can be obtained in 70-75% isolated yield and recrystallized from water to produce white needles.[10]

Quantitative Data

The physical and chemical properties of isophthalic acid and its derivatives are crucial for their application.

| Property | Isophthalic Acid | Phthalic Acid | Terephthalic Acid |

| Molar Mass | 166.132 g·mol−1[7] | 166.14 g/mol [3] | - |

| Appearance | White crystalline solid[7] | White solid[3] | - |

| Density | 1.526 g/cm³ (Solid)[7] | 1.593 g/cm³ (solid)[3] | - |

| Melting Point | - | 210 °C (decomposes)[3] | - |

| Solubility in water | Insoluble[7] | Slightly soluble[3] | - |

| Acidity (pKa) | 3.46, 4.46[7] | 2.89, 5.51[1][5] | - |

The incorporation of isophthalic acid into polymers significantly affects their thermal and mechanical properties.

| Polymer Composition | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| Poly(ethylene terephthalate) (PET) | - | - |

| Poly(ethylene isophthalate) (PEI) | 65°C[11] | 240°C[11] |

| PET-co-PEI (varying compositions) | Decreases with increasing PEI content | Decreases with increasing PEI content |

Applications of Isophthalate Derivatives

The primary applications of isophthalate derivatives are in the field of polymer chemistry.

-

Polyethylene Terephthalate (PET) Resins: Isophthalic acid is often used as a comonomer with terephthalic acid in the production of PET resins for beverage bottles and food packaging.[7] Its inclusion disrupts the crystallinity of the polymer, which can improve clarity and processing characteristics.

-

Unsaturated Polyester Resins (UPR): UPRs based on isophthalic acid are widely used in coatings and reinforced plastics due to their excellent mechanical properties and chemical resistance.[7]

-

High-Performance Polymers: Isophthalic acid is a key precursor to high-performance polymers such as the fire-resistant material Nomex and polybenzimidazole.[7]

-

Other Applications: Isophthalate derivatives are also used in the production of insulation materials, adhesives, and as modifiers in textiles to improve dyeability.

Isophthalate Derivatives in Drug Development and Biological Systems

While the primary applications of isophthalates are in materials science, there is growing interest in their potential in medicinal chemistry and as probes for biological systems.

Enzyme Inhibition

Research into the biological activities of various organic molecules has shown that derivatives of many core structures can act as enzyme inhibitors.[12][13][14] While specific, potent enzyme inhibitors based on an isophthalate scaffold are not yet prominent in the literature, the structural motifs of isophthalate derivatives make them candidates for further investigation in drug design.

Receptor Antagonism

The development of receptor antagonists is a cornerstone of modern pharmacology.[15][16][17] The rigid, dicarboxylic structure of isophthalic acid provides a scaffold that can be functionalized to interact with the binding sites of various receptors. However, to date, no specific isophthalate derivatives have been widely recognized as potent and selective receptor antagonists for therapeutic use.

Isophthalate Metabolism

Recent studies have begun to elucidate the anaerobic degradation pathway of isophthalate. The enzyme isophthalate:coenzyme A ligase (IPCL) has been identified as the initiator of this pathway, activating isophthalate to isophthalyl-CoA.[18][19] This enzyme shows high substrate specificity for isophthalate over its isomers.[18][19]

Visualizations

Experimental Workflow: General Synthesis of Isophthalate Derivatives

Caption: General synthetic workflow for isophthalate derivatives.

Logical Relationship: Applications of Isophthalic Acid

References

- 1. Phthalic acid - Wikipedia [en.wikipedia.org]

- 2. Phthalic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. Phthalic_acid [chemeurope.com]

- 4. Phthalic acid | 88-99-3 [chemicalbook.com]

- 5. alchetron.com [alchetron.com]

- 6. Auguste Laurent: Radical and radicals [classic.scielo.org.mx]

- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 8. us.metoree.com [us.metoree.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 15. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate [kops.uni-konstanz.de]

- 19. Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Characteristics of Methyl-Substituted Isophthalic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-substituted isophthalic acids represent a class of aromatic carboxylic acids with significant potential in materials science and pharmaceutical development. The position of the methyl group on the isophthalic acid backbone profoundly influences their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the key characteristics of 2-methylisophthalic acid, 4-methylisophthalic acid, and 5-methylisophthalic acid, with a focus on their synthesis, comparative physicochemical properties, and potential applications in drug discovery.

Introduction

Isophthalic acid, a benzene ring with two carboxylic acid groups at positions 1 and 3, serves as a versatile building block in polymer chemistry and the synthesis of metal-organic frameworks. The introduction of a methyl group to this core structure gives rise to three positional isomers: 2-methylisophthalic acid, 4-methylisophthalic acid, and 5-methylisophthalic acid. This substitution, while seemingly simple, can induce significant changes in the molecule's steric and electronic properties, thereby altering its solubility, acidity, and interaction with biological targets. Understanding these nuances is critical for the rational design of novel materials and therapeutic agents.

Physicochemical Properties

The position of the methyl group markedly affects the physical and chemical properties of methyl-substituted isophthalic acids. A summary of key quantitative data is presented in Table 1 for easy comparison.

| Property | 2-Methylisophthalic Acid | 4-Methylisophthalic Acid | 5-Methylisophthalic Acid |

| Synonyms | 2,6-Dicarboxytoluene | 3,4-Dicarboxytoluene | Uvitic acid |

| CAS Number | 15120-47-5[1] | 3347-99-7[2] | 499-49-0[3] |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol [1][3] | 180.16 g/mol | 180.16 g/mol [3] |

| Melting Point | Not available | Not available | 299-303 °C |

| Predicted pKa | Not available | Not available | 3.60 ± 0.10[4] |

| Solubility | Soluble in methanol[4] | Information not available | Soluble in methanol[4] |

Table 1: Comparative Physicochemical Properties of Methyl-Substituted Isophthalic Acids

Synthesis and Experimental Protocols

The synthesis of methyl-substituted isophthalic acids typically involves the oxidation of the corresponding methyl-substituted xylenes or other suitable precursors.

Synthesis of 5-Methylisophthalic Acid (Uvitic Acid)

A common method for the synthesis of 5-methylisophthalic acid is the oxidation of mesitylene (1,3,5-trimethylbenzene)[5].

Experimental Protocol: Oxidation of Mesitylene

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, a mixture of mesitylene, a cobalt-manganese catalyst, and a solvent (e.g., acetic acid) is prepared.

-

Oxidation: Air or oxygen is bubbled through the reaction mixture at an elevated temperature and pressure.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude 5-methylisophthalic acid is isolated by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product.

Synthesis of 2-Methylisophthalic Acid and 4-Methylisophthalic Acid

Detailed experimental protocols for the synthesis of 2-methylisophthalic acid and 4-methylisophthalic acid are less commonly reported in readily available literature. However, a general approach involves the oxidation of the corresponding xylenes (1,2,3-trimethylbenzene for 2-methylisophthalic acid and 1,2,4-trimethylbenzene for 4-methylisophthalic acid) using strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions would need to be carefully controlled to achieve selective oxidation of two methyl groups.

Analytical Methods

The characterization and purity assessment of methyl-substituted isophthalic acids are crucial for their application. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength of around 210-280 nm is suitable for these aromatic compounds.

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered before injection.

Biological Activity and Drug Development Potential

While the biological activities of the parent isophthalic acid and some of its derivatives have been explored, specific data on the biological effects of 2-, 4-, and 5-methylisophthalic acids are limited in the public domain. However, the introduction of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

The methyl group can influence:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: The position of the methyl group can block sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Binding Affinity: The steric bulk and electronic effects of the methyl group can alter the binding affinity and selectivity of a molecule for its biological target.

Some studies have investigated the antimicrobial activity of derivatives of 4-hydroxyisophthalic acid, but this does not directly translate to the methyl-substituted analogs. Research on benzenecarboxylic acids has shown that they can have inhibitory effects on tumor cell multiplication in vitro[6]. This suggests that methyl-substituted isophthalic acids could be interesting scaffolds for the development of novel therapeutic agents.

Visualization of Logical Relationships

To guide further research and development, a logical workflow for the investigation of methyl-substituted isophthalic acids in a drug discovery context is proposed.

This workflow outlines the key stages from the synthesis and characterization of the individual isomers to their biological evaluation and subsequent optimization as potential drug candidates.

Conclusion

The methyl-substituted isophthalic acids are a promising class of compounds with tunable physicochemical properties. While their primary applications have been in materials science, their potential in drug discovery is an area ripe for exploration. The strategic placement of the methyl group can be leveraged to modulate biological activity and pharmacokinetic profiles. Further research into the synthesis of all isomers, comprehensive characterization of their properties, and systematic evaluation of their biological effects is warranted to unlock their full potential in the development of novel therapeutics. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. 2-Methylisophthalic acid | C9H8O4 | CID 11446681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]

- 3. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisophthalic acid | 499-49-0 [chemicalbook.com]

- 5. Isophthalic acid | 121-91-5 [chemicalbook.com]

- 6. [The effect of benzenecarboxylic acids--in particular mellitic acid--in in vitro biological system] - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into Dimethyl 5-methylisophthalate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl 5-methylisophthalate, with the chemical formula C₁₁H₁₂O₄, is an aromatic dicarboxylic acid ester. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, makes it a versatile building block in organic synthesis. It is frequently employed as a starting material for the production of more complex molecules where the methyl group can be further functionalized, for instance, through bromination, to introduce other moieties. While numerous studies detail its synthesis and application, a foundational theoretical characterization of its electronic and structural properties is currently lacking in the public domain. This guide consolidates the available experimental data and outlines a robust computational methodology to encourage and facilitate such theoretical explorations.

Experimental Data

The following tables summarize the physical, chemical, and spectroscopic data for Dimethyl 5-methylisophthalate that has been reported in the literature.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | N/A |

| Molecular Weight | 208.21 g/mol | N/A |

| CAS Number | 17649-58-0 | N/A |

| Appearance | Solid | [1] |

| Melting Point | 139 - 140 °C | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR | (CDCl₃, 400MHz), δ: 4.08 (s, 6H, OCH₃), 4.58 (s, 2H, CH₂Br), 8.32 (s, 2Hₐᵣ), 8.75 (s, 1Hₐᵣ) | |

| IR (KBr pellet, cm⁻¹) | 3424 (w), 3072 (w), 2952(m), 1720 (vs), 1602 (m), 1456 (s), 1434 (s), 1275 (s), 1244 (vs), 1337 (s), 1126 (s), 1105 (s), 1000 (s), 925 (s), 892 (w), 865 (m), 757 (vs), 722 (m), 693 (s), 623 (s), 571 (m) | |

| ESI-MS | m/z: 287.25 [M]⁺ (for the brominated derivative) | [2] |

Note: The provided ¹H NMR and ESI-MS data correspond to the brominated derivative, Dimethyl 5-(bromomethyl)isophthalate, as this is frequently the context in which detailed spectroscopic analysis is reported.

Experimental Protocols

Detailed methodologies for the synthesis of Dimethyl 5-methylisophthalate and its subsequent functionalization are crucial for its application in research and development.

Synthesis of Dimethyl 5-methylisophthalate

This protocol describes the esterification of 5-methylisophthalic acid.

Materials:

-

5-methylisophthalic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

Procedure:

-

Prepare a solution of 5-methylisophthalic acid (10 g, 0.056 mol) in methanol (100 mL).[1]

-

Add concentrated sulfuric acid (2 mL) to the solution at room temperature.[1]

-

Reflux the mixture overnight.[1]

-

After cooling, pour the reaction mixture into 1 L of water.[1]

-

Filter the resulting precipitate and wash thoroughly with copious volumes of water.[1]

-

Collect the solid product and dry it overnight in a vacuum oven.[1]

Synthesis of Dimethyl 5-(bromomethyl)isophthalate

This protocol details the benzylic bromination of Dimethyl 5-methylisophthalate.

Materials:

-

Dimethyl 5-methylisophthalate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Prepare a mixture of Dimethyl 5-methylisophthalate (2.08 g, 0.01 mol), N-bromosuccinimide (3.56 g, 0.02 mol), and a catalytic amount of benzoyl peroxide (0.24 g, 0.001 mol) in CCl₄ (50 mL). A trace amount of AIBN can also be used as the radical initiator.[1]

-

Heat the mixture at 85 °C under reflux for 2-6 hours.[1]

-

Cool the reaction mixture and filter it (e.g., through Celite) to remove succinimide.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[1]

Proposed Theoretical Studies Workflow

As there are no dedicated theoretical studies on Dimethyl 5-methylisophthalate, the following workflow is proposed for a comprehensive computational analysis using Density Functional Theory (DFT).

This proposed computational study would involve:

-

Geometry Optimization: To find the most stable conformation of the molecule and determine its structural parameters.

-

Vibrational Frequency Calculation: To predict the infrared and Raman spectra, allowing for a comparison with experimental data and aiding in the assignment of vibrational modes.

-

Electronic Property Analysis: Calculation of frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity. Mapping the electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack.

-

Thermodynamic Property Calculation: To determine key thermodynamic parameters such as enthalpy and Gibbs free energy of formation.

Role in Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that Dimethyl 5-methylisophthalate itself is involved in specific biological signaling pathways. Its primary role in the context of life sciences is as a precursor for the synthesis of molecules with potential biological activity. For instance, it is used to create more complex ligands that can be incorporated into metal-organic frameworks or other coordination compounds, which may then be investigated for applications in drug delivery or as therapeutic agents. The functionalization of the methyl group allows for the attachment of various pharmacophores or targeting moieties.

Conclusion

Dimethyl 5-methylisophthalate is a valuable and versatile building block in synthetic chemistry. While a significant body of experimental work exists detailing its synthesis and use, a dedicated theoretical investigation of its fundamental properties is conspicuously absent. This guide provides a consolidation of the available experimental data and, more importantly, a clear and actionable workflow for conducting in-depth theoretical studies. It is hoped that this will spur further computational research to provide a more complete understanding of this important chemical intermediate, thereby aiding in the rational design of novel materials and molecules for a range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 5-methylisophthalate

Abstract

This document provides a detailed protocol for the synthesis of dimethyl 5-methylisophthalate from 5-methylisophthalic acid via Fischer-Speier esterification. This method offers a straightforward and efficient route to obtain the desired diester, a valuable building block in the synthesis of various organic molecules and polymers. The protocol covers the reaction setup, workup, purification, and characterization of the final product, tailored for researchers and professionals in organic synthesis and drug development.

Introduction

Dimethyl 5-methylisophthalate is a chemical intermediate of significant interest in the fields of polymer chemistry and pharmaceutical synthesis. Its structure, featuring a substituted aromatic ring with two methyl ester functionalities, makes it a versatile precursor for the creation of more complex molecules. The synthesis of this compound is typically achieved through the esterification of 5-methylisophthalic acid.

The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[1][2] This application note details a reliable protocol for the synthesis of dimethyl 5-methylisophthalate using this method.

Reaction Scheme

The overall reaction for the synthesis of dimethyl 5-methylisophthalate is depicted below:

Scheme 1: Fischer-Speier Esterification of 5-methylisophthalic acid

5-methylisophthalic acidMethanolDimethyl 5-methylisophthalateWater (Catalyst: H2SO4)

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| 5-methylisophthalic acid | ≥98% | Sigma-Aldrich |

| Methanol (anhydrous) | ≥99.8% | Fisher Scientific |

| Sulfuric acid (concentrated) | 95-98% | VWR Chemicals |

| Sodium bicarbonate (saturated) | Laboratory Grade | Merck |

| Diethyl ether | ACS Grade | Sigma-Aldrich |

| Anhydrous sodium sulfate | Laboratory Grade | Fisher Scientific |

| Round-bottom flask (250 mL) | ||

| Reflux condenser | ||

| Heating mantle | ||

| Magnetic stirrer and stir bar | ||

| Separatory funnel (500 mL) | ||

| Beakers and Erlenmeyer flasks | ||

| Rotary evaporator |

Reaction Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisophthalic acid (18.0 g, 0.1 mol).

-

Add anhydrous methanol (100 mL, 2.47 mol) to the flask. Methanol acts as both the solvent and the esterifying agent.

-

Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done in a fume hood.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reaction at reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

Work-up Procedure

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts in the separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid. Be cautious of CO2 evolution.

-

Wash the organic layer with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude dimethyl 5-methylisophthalate can be purified by vacuum distillation.[4]

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction boiling at approximately 140-142 °C at 10 mmHg.

Alternatively, the product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water.

Data Presentation

| Parameter | Value |

| Reactants | |

| 5-methylisophthalic acid | 18.0 g (0.1 mol) |

| Methanol | 100 mL (2.47 mol) |

| Concentrated Sulfuric Acid | 2.0 mL |

| Reaction Conditions | |

| Temperature | Reflux (~65 °C) |

| Time | 4-6 hours |

| Product | |

| Theoretical Yield | 20.82 g |

| Characterization | |

| Appearance | Colorless oil or low melting solid |

| Boiling Point | 140-142 °C at 10 mmHg |

Mandatory Visualization

Signaling Pathway Diagram

Not applicable for this synthesis protocol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of dimethyl 5-methylisophthalate.

Logical Relationship Diagram

Not applicable for this synthesis protocol.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of dimethyl 5-methylisophthalate from 5-methylisophthalic acid. The Fischer-Speier esterification, with its straightforward procedure and use of common laboratory reagents, is an accessible method for researchers in various fields. The detailed workup and purification steps ensure the isolation of a high-purity product suitable for subsequent applications in research and development.

References

Application Notes and Protocols for the Use of Dimethyl 5-methylisophthalate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers using Dimethyl 5-methylisophthalate (DM-5-MI). This document includes detailed experimental protocols for the preparation of polyesters and polyamides, quantitative data on representative polymer properties, and visual diagrams of reaction pathways and experimental workflows. The information is intended to guide researchers in the development of novel polymers with potential applications in advanced materials and drug delivery systems.

Introduction

Dimethyl 5-methylisophthalate is an aromatic diester monomer that can be utilized in the synthesis of a variety of polymers, including polyesters and polyamides. The presence of the methyl group on the isophthalate ring can influence the physical and chemical properties of the resulting polymers. Specifically, it can disrupt chain packing, potentially leading to increased solubility and lower melting points compared to polymers derived from terephthalates or unsubstituted isophthalates. These characteristics can be advantageous for solution-based processing and for creating flexible materials.

The versatility of polymers derived from Dimethyl 5-methylisophthalate allows for their potential use in a range of applications. In the field of advanced materials, these polymers can be tailored to exhibit specific thermal and mechanical properties. For drug development professionals, isophthalate-based polyesters, particularly when synthesized with biocompatible diols, can be explored as biodegradable matrices for controlled drug release formulations. The tunable degradation rates and mechanical properties of such polyesters are of significant interest in the design of drug delivery systems.[1][2][3][4]

Data Presentation

The following tables summarize the necessary reagents for the synthesis of polyesters and polyamides from Dimethyl 5-methylisophthalate and provide representative data on the expected thermal and mechanical properties of the resulting polymers. The data for polymer properties are based on values reported for structurally similar aromatic polyesters and polyamides and should be considered as a reference.[5][6][7][8][9][10]

Table 1: Reagents and Materials for Polymer Synthesis

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| Dimethyl 5-methylisophthalate | C₁₁H₁₂O₄ | 208.21 | ≥98% | Commercially Available |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | ≥99% | Sigma-Aldrich |

| 1,6-Hexamethylenediamine | C₆H₁₆N₂ | 116.21 | ≥98% | Sigma-Aldrich |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99% | Sigma-Aldrich |

| Zinc Acetate | Zn(CH₃COO)₂ | 183.48 | ≥99% | Sigma-Aldrich |

| Antimony Trioxide | Sb₂O₃ | 291.52 | ≥99% | Sigma-Aldrich |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Triphenyl Phosphite | C₁₈H₁₅O₃P | 310.28 | ≥97% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Calcium Chloride | CaCl₂ | 110.98 | Anhydrous, ≥96% | Sigma-Aldrich |

Table 2: Representative Thermal and Mechanical Properties of Polymers

| Polymer Type | Co-monomer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Polyester | Ethylene Glycol | 60 - 80 | 220 - 240 | 2.0 - 3.0 | 50 - 70 | 50 - 150 |

| Polyester | 1,4-Butanediol | 40 - 60 | 180 - 200 | 1.5 - 2.5 | 40 - 60 | 100 - 250 |

| Polyamide | 1,6-Hexamethylenediamine | 140 - 160 | 250 - 270 | 2.5 - 3.5 | 70 - 90 | 30 - 60 |

| Polyamide | m-Phenylenediamine | 200 - 220 | > 300 | 3.0 - 4.0 | 80 - 100 | 10 - 30 |

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters and polyamides using Dimethyl 5-methylisophthalate as a monomer.

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from Dimethyl 5-methylisophthalate and a diol (e.g., ethylene glycol or 1,4-butanediol) using a two-step melt polycondensation method.[11][12]

Materials:

-

Dimethyl 5-methylisophthalate

-

Diol (e.g., Ethylene Glycol)

-

Zinc Acetate (transesterification catalyst)

-

Antimony Trioxide (polycondensation catalyst)

-

Nitrogen gas supply

-

Vacuum pump

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and receiving flask

-

Heating mantle with a temperature controller

-

Vacuum trap

Procedure:

Step 1: Transesterification

-

Place equimolar amounts of Dimethyl 5-methylisophthalate and the chosen diol into the three-neck flask. A slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diester) can be used to compensate for any loss during the reaction.

-

Add the transesterification catalyst, zinc acetate (e.g., 0.05-0.1 mol% relative to the diester).

-

Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.

-

Begin purging the system with a slow stream of nitrogen.

-

Heat the mixture to 160-180°C while stirring.

-

Methanol will be generated as a byproduct and should be collected in the receiving flask.

-

Continue this step for 2-4 hours or until approximately 95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

-

Gradually increase the temperature to 200-220°C.

-

Add the polycondensation catalyst, antimony trioxide (e.g., 0.03-0.05% by weight of the diester).

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour.

-

Increase the temperature to 250-280°C.

-

Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which is indicative of the polymer's molecular weight. This can be monitored by the torque on the mechanical stirrer.

-

Once the desired viscosity is reached, cool the reactor under nitrogen and extrude the molten polymer.

Protocol 2: Synthesis of Polyamide via Direct Polycondensation

This protocol details the synthesis of a polyamide from Dimethyl 5-methylisophthalate and a diamine (e.g., 1,6-hexamethylenediamine or m-phenylenediamine) using the Yamazaki-Higashi direct polycondensation method.[5][13]

Materials:

-

Dimethyl 5-methylisophthalate

-

Diamine (e.g., m-Phenylenediamine)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triphenyl Phosphite (TPP)

-

Pyridine, anhydrous

-

Calcium Chloride (CaCl₂), anhydrous

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Heating mantle with a temperature controller

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (1 equivalent), Dimethyl 5-methylisophthalate (1 equivalent), and anhydrous calcium chloride (5 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

-

Add anhydrous pyridine (2 equivalents) to the solution.

-

Add triphenyl phosphite (2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 100-115°C with continuous stirring under a nitrogen atmosphere for 3-5 hours.

-

The viscosity of the solution will increase as the polymerization proceeds.

-

After the reaction is complete, cool the viscous solution to room temperature.

-

Precipitate the polyamide by pouring the solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot methanol to remove any residual reactants and byproducts.

-

Dry the final polyamide product under vacuum at 80-100°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of polymers from Dimethyl 5-methylisophthalate.

Caption: Reaction pathway for polyester synthesis.

Caption: Reaction pathway for polyamide synthesis.

References

- 1. Applications of polymers in intraocular drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Considerations for Polymers Used in Ocular Drug Delivery [frontiersin.org]

- 3. figshare.utas.edu.au [figshare.utas.edu.au]

- 4. mdpi.com [mdpi.com]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. Synthesis and Characterization of Aromatic Polyamides Derived from New Phenylated Aromatic Diamines | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evolution of Physical, Thermal, and Mechanical Properties of Poly(methyl Methacrylate)-Based Elium Thermoplastic Polymer During Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. jams.hsu.ac.ir [jams.hsu.ac.ir]

Application Notes and Protocols: Dimethyl 5-methylisophthalate in the Synthesis of Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. Isophthalic acid and its derivatives are common ligands used in the synthesis of MOFs.

This document provides a detailed overview of the potential application of Dimethyl 5-methylisophthalate as a precursor for a linker in the synthesis of Metal-Organic Frameworks. It is important to note that while the direct use of Dimethyl 5-methylisophthalate in MOF synthesis is not extensively reported in the scientific literature, its hydrolyzed form, 5-methylisophthalic acid, can serve as a valuable dicarboxylate linker. These notes provide a comprehensive guide for researchers interested in exploring this potential, with protocols adapted from established methods for similar 5-substituted isophthalate linkers. The introduction of a methyl group on the isophthalate backbone can influence the resulting MOF's properties, such as its hydrophobicity, pore environment, and catalytic activity.

I. From Precursor to Linker: The Role of Hydrolysis

Dimethyl 5-methylisophthalate is an ester and, in its native form, cannot act as a linker to form a coordination network with metal ions. The carboxylate groups are essential for coordination. Therefore, the first step is the hydrolysis of the methyl ester groups to carboxylic acid groups to yield 5-methylisophthalic acid. This can be achieved through a standard ester hydrolysis reaction, typically under basic conditions followed by acidification.

Caption: Workflow for the hydrolysis of Dimethyl 5-methylisophthalate to 5-methylisophthalic acid.

II. Hypothetical MOF Synthesis and Properties

The introduction of a methyl group on the isophthalate linker can impart new properties to the resulting MOF. For instance, the methyl group can increase the hydrophobicity of the pores, which could be advantageous for the selective adsorption of nonpolar molecules. The functionalization can also influence the framework's topology and stability. Below is a table summarizing the expected properties of a hypothetical MOF synthesized from 5-methylisophthalic acid, drawing parallels from existing MOFs based on other 5-substituted isophthalic acids.

Table 1: Expected Properties of a Hypothetical MOF based on 5-methylisophthalic acid

| Property | Expected Value/Characteristic | Rationale/Comparison |

| BET Surface Area | 800 - 1500 m²/g | Comparable to MOFs derived from other functionalized isophthalic acids. The exact value depends on the metal ion and synthesis conditions. |

| Pore Volume | 0.4 - 0.8 cm³/g | Similar to other isophthalate-based MOFs. The methyl group might slightly reduce the pore volume compared to the parent isophthalic acid MOF. |

| Thermal Stability | 300 - 400 °C | The thermal stability is primarily dictated by the metal-carboxylate bond strength. Expected to be in a similar range to other zinc or copper isophthalate MOFs. |

| Chemical Stability | Moderate stability in water and common organic solvents. | The increased hydrophobicity due to the methyl group might enhance stability against water compared to unsubstituted isophthalate MOFs. |

| Potential Applications | Gas separation (e.g., CO₂/CH₄), catalysis, sensing. | The functionalized pores can offer selective interactions with specific guest molecules. The methyl group can act as a catalytic site or a recognition site. |

III. Experimental Protocols

This section provides detailed protocols for the hydrolysis of Dimethyl 5-methylisophthalate and the subsequent synthesis of a hypothetical MOF.

Protocol 1: Hydrolysis of Dimethyl 5-methylisophthalate

Materials:

-

Dimethyl 5-methylisophthalate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve Dimethyl 5-methylisophthalate (1 equivalent) in a mixture of methanol and deionized water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is approximately 2. A white precipitate of 5-methylisophthalic acid should form.